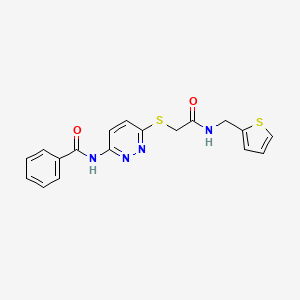

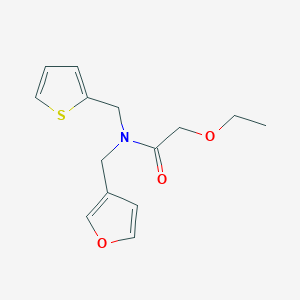

5-溴-N-(3-(吡啶-2-基氧基)苄基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

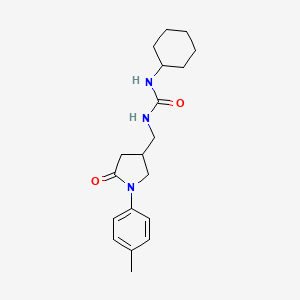

The compound "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple functional groups and a heterocyclic furan ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, molecular structure, and potential biological activities. These insights can be extrapolated to hypothesize about the properties and activities of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved with excellent yields using triethylamine and further functionalized via Suzuki-Miyaura cross-coupling . This method could potentially be adapted for the synthesis of "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which can influence the overall geometry and electronic distribution of the molecule. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings are inclined to each other, which could affect the molecule's interaction with biological targets . The specific angles and bond lengths in "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" would need to be determined through X-ray crystallography or computational methods to fully understand its molecular structure.

Chemical Reactions Analysis

The reactivity of furan carboxamide derivatives can be influenced by the substituents on the furan ring and the nature of the amide linkage. The presence of a bromo substituent, as in the title compound, suggests potential for further chemical modifications through palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of various N-(4-bromophenyl)furan-2-carboxamide analogues . The pyridin-2-yloxy group could also participate in chemical reactions, potentially affecting the compound's reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure and thermal decomposition of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes have been thoroughly investigated, providing insights into the stability and behavior of these compounds under various conditions . Similar studies would be required to ascertain the properties of "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide."

科学研究应用

合成和抗原生虫剂

对与“5-溴-N-(3-(吡啶-2-基氧基)苄基)呋喃-2-甲酰胺”在结构上相关的化合物的研究包括开发新型双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶作为抗原生虫剂。这些化合物显示出很强的 DNA 亲和力和对布氏锥虫和恶性疟原虫的显着的体外和体内活性,突出了它们在治疗由这些病原体引起的疾病中的潜力 (Ismail 等人,2004)。

合成和晶体结构

另一项研究集中在相关化合物“5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙基酰胺”的合成、光谱表征和晶体结构上。这项研究为类似的溴-呋喃-甲酰胺衍生物的分子结构和潜在相互作用提供了有价值的见解,这可能与设计具有特定生物活性的化合物相关 (Anuradha 等人,2014)。

抗菌活性

对 N-(4-溴苯基)呋喃-2-甲酰胺衍生物的进一步研究,它们与目标化合物共享一个官能团,探讨了它们的铃木-宫浦交叉偶联合成,并评估了它们对临床分离的耐药菌的抗菌活性。这项研究证明了呋喃-甲酰胺衍生物在开发新型抗菌剂中的潜力 (Siddiqa 等人,2022)。

作用机制

Target of Action

Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .

属性

IUPAC Name |

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJYSNGITTYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)